1-Dehydroprogesterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

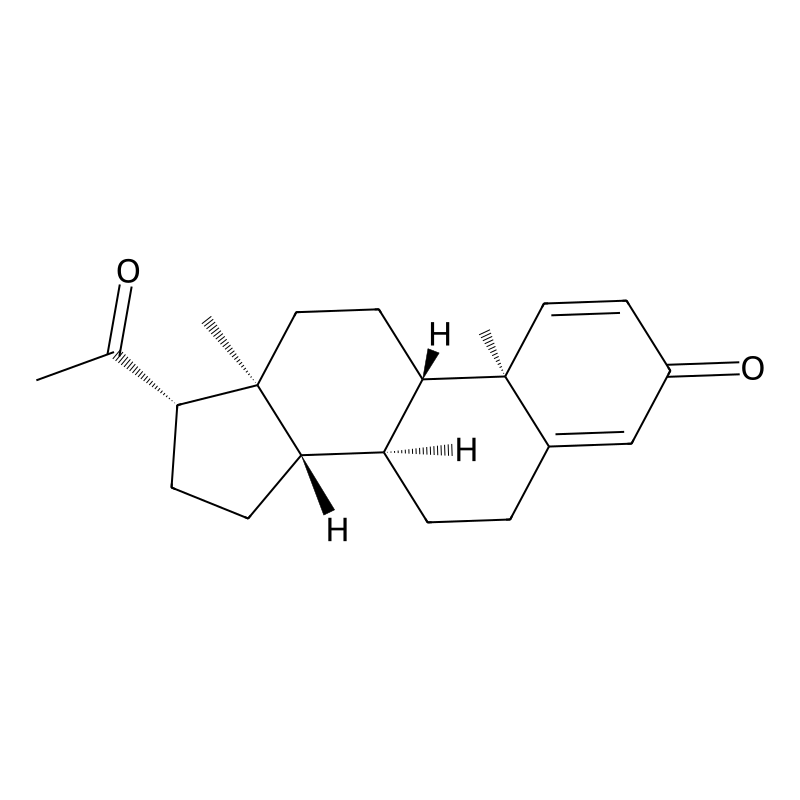

1-Dehydroprogesterone (pregna-1,4-diene-3,20-dione) is a synthetic C21 steroid characterized by a 1,4-diene system in its A-ring, distinguishing it from the parent hormone progesterone [1]. In industrial and procurement contexts, this compound is highly valued as a critical pharmacopeial reference standard, officially designated as Progesterone EP Impurity J . Beyond its role in quality control, the flattened A-ring geometry imparted by the C1-C2 double bond makes it an essential advanced intermediate for the regioselective synthesis of highly functionalized corticosteroids and contragestational agents. Its distinct structural profile also alters its binding affinity to sterol-binding proteins, making it a specialized biochemical probe for studying steroid metabolism and fungal resistance mechanisms [2].

A buyer cannot substitute standard progesterone (pregn-4-ene-3,20-dione) or crude steroidal mixtures for 1-dehydroprogesterone. In pharmaceutical quality assurance, regulatory compliance mandates the use of the exact CAS 1162-54-5 standard to accurately quantify Impurity J during API batch release, as it exhibits a highly specific relative retention time (RRT ≈ 0.65) that cannot be calibrated using the parent API [1]. In synthetic applications, attempting to generate the 1,4-diene system directly from progesterone via conventional dibromination fails due to competitive halogenation at the C-17 position, leading to intractable byproduct mixtures [2]. Consequently, procurement of high-purity 1-dehydroprogesterone is technically required to bypass these synthetic bottlenecks and ensure precise analytical resolution.

Pharmacopeial HPLC Resolution for API Release Testing

In pharmaceutical quality control, 1-dehydroprogesterone serves as the mandated reference standard for Progesterone EP Impurity J. Under standard reverse-phase HPLC conditions, it demonstrates a distinct relative retention time (RRT) of approximately 0.65 compared to the parent progesterone API (RRT = 1.00)[1]. This significant difference in retention (ΔRRT ≈ 0.35) guarantees baseline resolution, which is a strict pharmacopeial requirement for the accurate quantification of related substances.

| Evidence Dimension | Relative Retention Time (RRT) in reverse-phase HPLC |

| Target Compound Data | 1-Dehydroprogesterone (Impurity J) elutes at RRT ≈ 0.65 |

| Comparator Or Baseline | Progesterone API (RRT = 1.00) |

| Quantified Difference | Distinct elution window (ΔRRT ≈ 0.35) ensuring baseline resolution |

| Conditions | Standard pharmacopeial reverse-phase HPLC method for Progesterone related substances |

Procurement of the exact standard is legally and technically required to calibrate HPLC instruments and quantify Impurity J during commercial Progesterone API batch release.

Synthetic Processability and Side-Chain Protection Requirements

The synthesis of steroidal Δ1,4-dien-3-ones typically relies on the dibromination of a saturated 3-ketone followed by dehydrobromination. However, direct application of this conventional method to pregnane-3,20-dione (progesterone precursor) fails because the bromine competitively attacks the C-17 position before completing the necessary C-2/C-4 bromination [1]. To successfully synthesize 1-dehydroprogesterone, the process must utilize a protected side-chain intermediate (e.g., allopregnan-20β-ol-3-one acetate) to prevent this interference, highlighting the compound's complex synthetic requirements compared to simpler steroidal dienes.

| Evidence Dimension | Regioselectivity during A-ring dibromination |

| Target Compound Data | 1-Dehydroprogesterone synthesis requires starting from a protected C-20 alcohol to prevent side-chain interference |

| Comparator Or Baseline | Standard steroidal 3-ketones (lacking the 20-ketone) which dibrominate cleanly at C-2 and C-4 |

| Quantified Difference | Direct dibromination of pregnane-3,20-dione fails due to competitive bromination at C-17, necessitating a multi-step protected route |

| Conditions | Conventional dibromination/dehydrobromination sequence in steroid synthesis |

Industrial buyers must procure pre-synthesized 1-dehydroprogesterone rather than attempting direct dehydrogenation of progesterone, which yields complex C-17 brominated mixtures.

Fungal Metabolic Escape and PBP Affinity

In microbiological studies, progesterone is known to strongly inhibit the growth of dermatophytes like Trichophyton mentagrophytes by binding to a specific cytoplasmic Progesterone-Binding Protein (PBP). However, the fungus escapes this stasis by enzymatically converting progesterone into polar metabolites, primarily 1-dehydroprogesterone [1]. Head-to-head assays demonstrate that 1-dehydroprogesterone exhibits significantly lower affinity for the fungal PBP and is substantially less inhibitory to fungal growth than the parent hormone, confirming its role as the primary metabolic escape vector.

| Evidence Dimension | Relative growth inhibitory potency and Progesterone-Binding Protein (PBP) affinity |

| Target Compound Data | 1-Dehydroprogesterone shows significantly lower PBP affinity and reduced growth inhibition |

| Comparator Or Baseline | Progesterone (high PBP affinity, strong growth inhibition) |

| Quantified Difference | Conversion to 1-dehydroprogesterone reduces PBP binding, permitting fungal escape from hormone-mediated stasis |

| Conditions | Cytoplasmic extracts and in vitro cultures of Trichophyton mentagrophytes |

Essential for researchers modeling fungal sterol metabolism, as standard progesterone cannot replicate the post-metabolic escape phase.

Pharmacopeial QA/QC and API Release Testing

Deployed as the mandated reference standard (Progesterone EP Impurity J) for calibrating HPLC and LC-MS instruments to quantify related substances in commercial Progesterone batches, ensuring compliance with European Pharmacopoeia guidelines [1].

Advanced Corticosteroid and Progestin Synthesis

Utilized as a critical regioselective intermediate where the pre-installed 1,4-diene system is required to correctly orient subsequent C-6 or C-9 functionalization (e.g., halogenation, epoxidation) without the excessive byproduct formation seen when modifying standard progesterone [2].

Fungal Steroid Metabolism and Resistance Modeling

Applied in microbiological assays to study the enzymatic conversion of host steroids and the specific mechanisms by which dermatophytes, such as Trichophyton mentagrophytes, escape hormone-mediated growth inhibition via reduced PBP affinity [3].

References

- [1] CATO Reference Standards, 1,2-Dehydroprogesterone (RRT 0.65)

- [2] Sondheimer F, et al. Steroids. LXXI.1 Synthesis of 1-Dehydroprogesterone and 1-Dehydro-17-ethinyltestosterone. J. Am. Chem. Soc. 1955.

- [3] Clemons KV, et al. Steroid metabolism as a mechanism of escape from progesterone-mediated growth inhibition in Trichophyton mentagrophytes. J Biol Chem. 1989.

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4